N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O6S and its molecular weight is 460.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, a neurotransmitter, with the receptor. This inhibition alters the normal signaling pathways in the brain .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and several forms of memory . The compound’s action can therefore have downstream effects on these functions.
Result of Action
The molecular and cellular effects of This compound ’s action are related to its inhibition of the Dopamine D2 receptor. This can result in changes in mood, reward perception, and motor control . The compound has potential therapeutic applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biochemical Analysis
Biochemical Properties
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine D2 receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to downstream effects on neurotransmission and cellular signaling pathways. Additionally, the compound may interact with other G-protein coupled receptors, influencing various physiological processes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on the dopamine D2 receptor can alter intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can lead to changes in the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the dopamine D2 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligand . This inhibition disrupts the normal signaling pathways mediated by the receptor, leading to altered cellular responses. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential damage to tissues . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the production of metabolites that may have distinct biochemical properties and effects . Additionally, the compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6S/c1-28-14-5-8-20(19(11-14)29-2)31(26,27)24-13-4-7-17-15(10-13)21(25)23-16-9-12(22)3-6-18(16)30-17/h3-11,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFUEVKFYSLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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